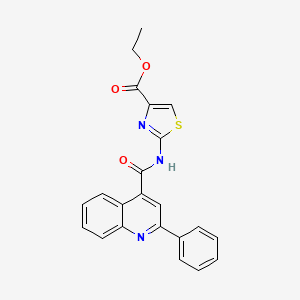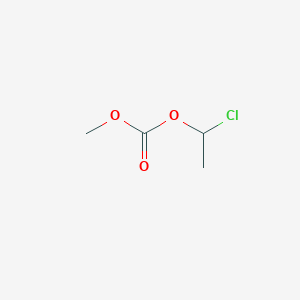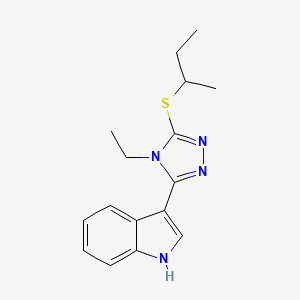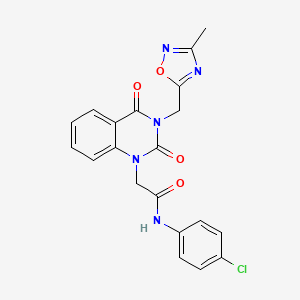
Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate
カタログ番号 B2372816
CAS番号:
361168-22-1
分子量: 403.46
InChIキー: LCOOJVGBHGQIBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate (PERT) is an organic molecule that belongs to the class of heterocyclic compounds. It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate involves the reaction of ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone in absolute ethanol. A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is C22H17N3O3S, and its molecular weight is 403.46.Physical And Chemical Properties Analysis
The melting point of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate is 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) .科学的研究の応用
Antimicrobial and Antitumor Applications
- Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate derivatives have been explored for their antimicrobial properties . Synthesis and characterization of new quinazolines, which share structural similarities with the compound of interest, demonstrate potential antimicrobial agents. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their role in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
- Antitumor activity has also been a significant area of application. Thiazolo[5,4-b]quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antitumor activities. These studies have identified compounds with high activity against several cancer cell lines, suggesting the potential of such compounds in cancer therapy (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Synthesis Techniques and Organic Chemistry Applications
- Research on synthesis techniques has led to the development of efficient methods for preparing quinoline derivatives , including Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate. These methods enable the construction of complex molecules with potential applications in drug development and organic chemistry (Jentsch, Hume, Crull, Beauti, Pham, Pigza, Kessl, & Donahue, 2018).
- The role of reaction conditions in the synthesis of thiazole compounds has been thoroughly investigated. Studies demonstrate the impact of different reagents, catalysts, and solvents on the efficiency and outcomes of synthesis processes, contributing to the broader understanding of chemical reactions involved in creating thiazole-based compounds (Berber, 2022).
Pharmaceutical Research Implications
- Inhibition of heme polymerization has been identified as a mechanism by which some quinoline-derived thiazolidines exhibit antimalarial activity. This research provides insights into the therapeutic potential of quinoline derivatives in treating malaria and possibly other parasitic infections (Solomon, Haq, Srivastava, Puri, & Katti, 2013).
特性
IUPAC Name |
ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-2-28-21(27)19-13-29-22(24-19)25-20(26)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-13H,2H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOOJVGBHGQIBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Chloroethyl methyl carbonate
80196-03-8


![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2372738.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)